molecular formula C13H21O4PS2 B14738053 Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester CAS No. 3254-62-4

Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester

Cat. No.: B14738053
CAS No.: 3254-62-4
M. Wt: 336.4 g/mol
InChI Key: LMXCIGBULAWAIL-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester is an organophosphate compound known for its use as an insecticide and nematicide. This compound is recognized for its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester involves the reaction of phosphorothioic acid with O-(p-(methylsulfinyl)phenyl) and O,O-dipropyl groups. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions in specialized reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. Safety measures are crucial due to the toxic nature of the compound .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Phosphorothioic acid, O-(p-(methylsulfinyl)phenyl) O,O-dipropyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

    Biology: Investigated for its effects on cholinesterase activity and its potential use in pest control.

    Medicine: Studied for its potential therapeutic applications in treating parasitic infections.

    Industry: Utilized as an insecticide and nematicide in agricultural practices.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism .

Comparison with Similar Compounds

Properties

CAS No.

3254-62-4

Molecular Formula

C13H21O4PS2

Molecular Weight

336.4 g/mol

IUPAC Name

(4-methylsulfinylphenoxy)-dipropoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C13H21O4PS2/c1-4-10-15-18(19,16-11-5-2)17-12-6-8-13(9-7-12)20(3)14/h6-9H,4-5,10-11H2,1-3H3

InChI Key

LMXCIGBULAWAIL-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(OCCC)OC1=CC=C(C=C1)S(=O)C

Origin of Product

United States

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